N8-Benzoyl Varenicline
Description
Properties
Molecular Formula |
C₂₀H₁₇N₃O |
|---|---|
Molecular Weight |
315.37 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N8 Benzoyl Varenicline
De Novo Synthesis Pathways and Strategies for N8-Benzoyl Varenicline (B1221332)
A true de novo synthesis of N8-Benzoyl Varenicline from simple precursors has not been reported. The established and more chemically feasible strategy involves the synthesis of the Varenicline core structure first, followed by N-acylation.
The synthesis of the precursor, Varenicline, has been described in patent literature and scientific publications. A common pathway involves several key stages, starting from protected anilines or related aromatic compounds. One prominent synthetic route to the Varenicline core involves the initial protection of a key intermediate, followed by nitration, reduction to a diamine, and subsequent cyclization to form the pyrazine (B50134) ring.
For instance, a key intermediate, 1-(10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone, is subjected to a powerful nitrating agent to produce the dinitro derivative tandfonline.com. This dinitro compound is then reduced, typically via catalytic hydrogenation using a palladium catalyst, to yield the corresponding diamino intermediate google.com. The crucial pyrazine ring of the Varenicline structure is then formed by reacting this diamine with glyoxal (B1671930) google.comnewdrugapprovals.org. Finally, the protecting group (e.g., trifluoroacetyl) is removed under basic conditions to yield Varenicline free base google.com.
Optimization efforts in the synthesis of the Varenicline precursor have focused on improving yields, purity, and industrial scalability while avoiding costly purification methods like column chromatography tandfonline.comnewdrugapprovals.org. For the final derivatization step to form this compound, a standard Schotten-Baumann reaction could be employed. This would involve reacting Varenicline with benzoyl chloride in the presence of a base.
Optimization of this derivatization would involve screening various parameters to maximize the yield and purity of the final product. Key variables include the choice of base, solvent, reaction temperature, and stoichiometry of the reagents.
Interactive Data Table: Illustrative Optimization of N8-Benzoylation of Varenicline
The following data is hypothetical and for illustrative purposes only.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (B128534) (1.2) | Dichloromethane | 0 to 25 | 3 | 85 |
| 2 | Pyridine (1.2) | Dichloromethane | 0 to 25 | 3 | 82 |
| 3 | Diisopropylethylamine (1.2) | Dichloromethane | 0 to 25 | 3 | 88 |
| 4 | Triethylamine (1.2) | Tetrahydrofuran | 0 to 25 | 4 | 75 |
| 5 | Diisopropylethylamine (1.5) | Dichloromethane | 25 | 2 | 91 |
| 6 | Diisopropylethylamine (1.5) | Dichloromethane | 0 | 5 | 89 |
The core Varenicline molecule possesses defined stereochemistry which is established during its de novo synthesis. The subsequent benzoylation at the N8 position is not expected to affect these existing stereocenters. The reaction occurs at a nitrogen atom that is not a stereocenter, and the conditions are typically mild enough to prevent epimerization of the adjacent chiral carbons. Therefore, the stereochemistry of the Varenicline precursor is retained in the final this compound product.
Derivatization and Functionalization Reactions Involving this compound
The primary reaction to produce this compound is itself a derivatization of the Varenicline secondary amine. Studies on Varenicline have shown that the secondary amine at the N8 position can react with reagents such as formaldehyde (B43269) and formic acid to form N-methyl and N-formyl derivatives, respectively, particularly as degradation products in certain formulations researchgate.net. This reactivity confirms the feasibility of acylating this position.
The proposed synthesis involves the reaction of Varenicline free base with benzoyl chloride. The secondary amine of Varenicline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the hydrochloric acid byproduct generated during the reaction.
Characterization of Synthetic Intermediates and Byproducts
The synthesis of Varenicline involves several key intermediates whose characterization is crucial for ensuring the quality of the final product. For example, intermediates such as the protected dinitro-azatricyclo compound and the subsequent diamino derivative are typically characterized using techniques like High-Performance Liquid Chromatography (HPLC) to assess purity google.comgoogle.com.
For the final product, this compound, a full suite of spectroscopic methods would be required for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the benzoyl group protons and carbons, showing characteristic aromatic signals and a downfield shift for the protons adjacent to the newly formed amide bond.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition (C₂₀H₁₇N₃O).
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic amide carbonyl (C=O) stretching frequency, which is absent in the Varenicline precursor.
Potential byproducts of the benzoylation reaction could include unreacted Varenicline and benzoic acid (from hydrolysis of benzoyl chloride). These would be identified and quantified using chromatographic methods like HPLC.
Interactive Data Table: Expected Spectroscopic Data for this compound
The following data is hypothetical and based on chemical principles.
| Technique | Expected Data | Interpretation |
| 1H NMR | δ 7.4-7.8 (m, 5H), additional aromatic and aliphatic signals | Signals corresponding to the benzoyl group protons and the varenicline core. |
| 13C NMR | δ ~170 ppm, multiple signals in aromatic region (120-140 ppm) | Presence of an amide carbonyl carbon and carbons of the benzoyl and varenicline aromatic rings. |
| HRMS (ESI+) | m/z [M+H]+ ~328.1444 | Confirms the molecular formula C₂₀H₁₇N₃O. |
| IR (KBr) | ν ~1635 cm-1 | Characteristic C=O stretch of the tertiary amide. |
Isolation and Purification Techniques for this compound
Following the proposed benzoylation reaction, a standard aqueous workup would be performed to remove the base hydrochloride salt and any excess water-soluble reagents. The crude product, dissolved in an organic solvent like dichloromethane, would be washed sequentially with a dilute acid solution, water, and brine google.com.
Purification of the crude this compound would likely be achieved using column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used to separate the desired product from any unreacted Varenicline and other nonpolar impurities. The final, pure product would be obtained after evaporation of the solvent, and its purity would be confirmed by HPLC analysis, aiming for a purity of >98% google.com. Crystallization from a suitable solvent system could also be explored as an alternative or final purification step.
Spectroscopic and Structural Elucidation of N8 Benzoyl Varenicline
Advanced Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a comprehensive picture of the molecular framework of N8-Benzoyl Varenicline (B1221332).
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N8-Benzoyl Varenicline, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The introduction of the benzoyl group at the N8 position would be expected to cause significant chemical shift changes for adjacent protons compared to the parent Varenicline structure. ¹³C NMR would complement this by identifying the number of non-equivalent carbons and their chemical shifts, with the carbonyl carbon of the benzoyl group appearing at a characteristic downfield shift. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and to confirm the site of benzoylation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as no experimental data is available.)
| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) |
|---|---|---|
| C-2 | - | - |
| C-3 | - | - |
| C-4a | - | - |
| C-5 | - | - |
| C-6 | - | - |
| C-7 | - | - |
| C-8 | - | - |
| C-10a | - | - |
| C-11 | - | - |
| C-12 | - | - |
| C-13 | - | - |
| C=O (Benzoyl) | ~165-175 | - |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the MS/MS spectrum would offer structural insights. Key fragmentation pathways would likely involve the cleavage of the benzoyl group and characteristic fragmentations of the Varenicline core structure.
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected, typically in the region of 1630-1680 cm⁻¹.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of the benzoyl group, a chromophore, would be expected to alter the UV-Vis absorption spectrum of Varenicline, potentially causing a shift in the absorption maxima (λmax) and an increase in molar absorptivity. Studies on Varenicline have shown absorption maxima at approximately 236 nm and 319 nm. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.
Cheminformatics and Computational Modeling of N8 Benzoyl Varenicline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Currently, there is a notable absence of published quantum chemical calculations specifically for N8-Benzoyl Varenicline (B1221332) in the available scientific literature. However, the electronic structure and reactivity of the parent compound, varenicline, have been subjects of computational study. These studies provide a foundation upon which the potential effects of N8-benzoylation can be theoretically explored.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. For varenicline, these calculations would reveal the electron-rich and electron-poor regions, which are critical in determining its reactivity and interaction with biological targets. The nitrogen atoms in the pyrazine (B50134) ring and the secondary amine are key sites of interest.
The introduction of a benzoyl group at the N8-position of varenicline would significantly alter its electronic structure. The benzoyl group is an electron-withdrawing group due to the carbonyl moiety. This would lead to a redistribution of electron density across the varenicline scaffold. Specifically, the electron density on the N8-nitrogen would be reduced, and this effect could be propagated through the adjacent ring system. This alteration in the electronic landscape would likely impact the molecule's reactivity, particularly its ability to act as a hydrogen bond donor or acceptor.
Furthermore, the addition of the benzoyl group would introduce a new set of molecular orbitals. The interaction between the orbitals of the varenicline core and the benzoyl moiety would lead to changes in the HOMO and LUMO energy levels. A decrease in the HOMO-LUMO gap is often associated with increased chemical reactivity. Theoretical calculations could predict whether N8-benzoylation leads to a stabilization or destabilization of these frontier orbitals, thus providing insights into the kinetic and thermodynamic stability of N8-Benzoyl Varenicline compared to varenicline. Such calculations are crucial for understanding the fundamental chemical behavior of this derivative. mdpi.com
Molecular Dynamics Simulations of this compound Interactions
Specific molecular dynamics (MD) simulations for this compound are not currently available in the scientific literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with their environment over time. For varenicline, MD simulations have been employed to understand its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and to elucidate the molecular basis of its partial agonism. ubaya.ac.idresearchgate.net These simulations provide insights into the conformational changes of both the ligand and the receptor upon binding, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process.
The introduction of a benzoyl group at the N8 position would be expected to have a significant impact on the conformational flexibility and intermolecular interactions of varenicline. The benzoyl group is a bulky and relatively rigid substituent that would introduce steric hindrance and potentially restrict the rotational freedom of the molecule. MD simulations of this compound would be invaluable in exploring the accessible conformations of this derivative and how they differ from those of the parent varenicline.
Moreover, the benzoyl group introduces additional potential for intermolecular interactions, such as pi-pi stacking with aromatic residues in a receptor binding pocket. MD simulations could be used to investigate how these new interactions influence the binding orientation and residence time of this compound within the nAChR binding site compared to varenicline. The simulations could also shed light on how the benzoyl group affects the solvation of the molecule and the energetic cost of desolvation upon receptor binding. Understanding these dynamic aspects is crucial for predicting the functional consequences of N8-benzoylation on varenicline's activity. nih.govnih.gov
Ligand-Based and Structure-Based Computational Design Approaches
While specific computational design studies for this compound are not documented, both ligand-based and structure-based approaches are highly relevant for the design and understanding of varenicline derivatives.
Ligand-Based Design: This approach relies on the knowledge of a set of molecules that are active at a particular target. Pharmacophore models can be developed based on the chemical features of these molecules that are essential for their biological activity. For varenicline and its analogs, a ligand-based approach would involve identifying the key pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic rings, and the spatial arrangement of these features. nih.gov The addition of a benzoyl group at the N8 position would introduce a new bulky aromatic feature and a hydrogen bond acceptor (the carbonyl oxygen). Ligand-based models could be used to assess whether this modification is compatible with the established pharmacophore for nAChR ligands and to predict how it might affect binding affinity and selectivity.
Structure-Based Design: This approach utilizes the three-dimensional structure of the biological target, in this case, the nAChRs. Although obtaining high-resolution crystal structures of integral membrane proteins like nAChRs has been challenging, homology models and crystal structures of the related acetylcholine-binding proteins (AChBPs) have been used to guide the design of nAChR modulators. mdpi.comCurrent time information in Edmonton, CA. For varenicline, structure-based design would involve docking the molecule into the binding site of an nAChR model to predict its binding mode and affinity. The introduction of the N8-benzoyl group would necessitate a re-evaluation of the binding pose. The bulky benzoyl group might clash with certain residues in the binding pocket, leading to a decrease in affinity, or it could form favorable interactions with other residues, potentially enhancing affinity. Structure-based design approaches would be critical in predicting these effects and in guiding the design of further modifications to optimize the interaction of this compound with its target.
Prediction of Receptor Binding Profiles and Ligand-Target Interactions (Excluding Human Clinical Context)
In Silico Assessment of Nicotinic Acetylcholine Receptor Subtype Interactions
Direct in silico assessments of the interaction between this compound and nicotinic acetylcholine receptor (nAChR) subtypes have not been reported. However, extensive computational and experimental work on varenicline provides a strong basis for predicting how N8-benzoylation might alter its receptor binding profile.
Varenicline exhibits high affinity and selectivity for the α4β2 nAChR subtype, which is a key mediator of nicotine's rewarding effects. mdpi.comnih.gov It also interacts with other nAChR subtypes, albeit with lower affinity. Molecular docking and MD simulations have been used to model the binding of varenicline to the α4β2 receptor, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. ubaya.ac.id
The introduction of a benzoyl group at the N8 position would likely modulate these interactions. The steric bulk of the benzoyl group could hinder the optimal positioning of the varenicline core within the binding pocket of the α4β2 receptor, potentially reducing its binding affinity. Conversely, the aromatic ring of the benzoyl group could engage in favorable pi-pi stacking or hydrophobic interactions with aromatic residues in the binding site, which might compensate for any steric hindrance. The carbonyl oxygen of the benzoyl group could also act as a hydrogen bond acceptor, forming new interactions with the receptor.
In silico docking studies of this compound into homology models of different nAChR subtypes would be necessary to predict its binding affinity and selectivity profile. Such studies would need to carefully consider the conformational flexibility of both the ligand and the receptor to obtain reliable predictions. The predicted changes in binding energy could then be used to hypothesize whether this compound would retain the α4β2 selectivity of varenicline or if it would exhibit a different subtype selectivity profile.
Comparative Analysis with Varenicline and Related Structures
A comparative computational analysis of this compound with varenicline and other related structures, such as cytisine (B100878), is essential for understanding the structure-activity relationships of this class of compounds. While direct computational data for this compound is lacking, a theoretical comparison can be made based on the known properties of varenicline and the expected effects of N-benzoylation.
Varenicline: As a partial agonist at the α4β2 nAChR, varenicline's efficacy is attributed to its ability to both stimulate the receptor to a lesser extent than nicotine (B1678760) and to block nicotine from binding. mdpi.comnih.gov Its rigid, polycyclic structure is crucial for its high-affinity binding.
This compound: The addition of the benzoyl group introduces several key differences:
Steric Bulk: The benzoyl group significantly increases the size of the molecule. This could lead to a different binding orientation within the nAChR binding site compared to varenicline, potentially altering its functional activity from a partial agonist to an antagonist. ubaya.ac.id
Electronic Effects: The electron-withdrawing nature of the benzoyl group will reduce the basicity of the N8-nitrogen. This could affect the charge state of the molecule at physiological pH and alter its ability to form key ionic or hydrogen bonding interactions with the receptor.
Lipophilicity: The benzoyl group increases the lipophilicity of the molecule. This could affect its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, as well as its binding to hydrophobic pockets within the receptor.
Cytisine: Varenicline was developed from the natural product cytisine. Comparing the computational docking of this compound to that of cytisine and varenicline into the nAChR binding site could reveal how the addition of the benzoyl group alters the interaction landscape and potentially shifts the pharmacological profile.
Below is a table summarizing a theoretical comparison of key properties:
| Compound | Key Structural Feature | Expected Impact on Receptor Interaction |
| Varenicline | Secondary amine at N8 | Acts as a hydrogen bond donor. |
| This compound | Benzoylated tertiary amine at N8 | Loss of hydrogen bond donor capability at N8; introduction of a bulky aromatic group and a carbonyl hydrogen bond acceptor. unacademy.com |
| Cytisine | Lactam ring system | Different hydrogen bonding pattern compared to varenicline. |
This table is based on theoretical considerations in the absence of experimental or computational data for this compound.
Degradation Pathways and Stability Assessment of N8 Benzoyl Varenicline
Identification of Degradation Products Under Stress Conditions
Forced degradation studies, or stress testing, are employed to identify the likely degradation products of a drug substance. This involves subjecting the compound to conditions more severe than accelerated stability testing, such as high temperature, humidity, and exposure to acids, bases, oxidizing agents, and light.
Hydrolytic Degradation Pathways
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. For N8-Benzoyl Varenicline (B1221332), the primary site susceptible to hydrolysis is the amide linkage. Under acidic or basic conditions, this bond is expected to cleave, yielding Varenicline and Benzoic acid. Studies on Varenicline have shown it to be relatively stable to hydrolysis under neutral boiling conditions, but some degradation has been observed under strongly acidic and alkaline conditions with heating. For instance, approximately 10% and 14% degradation of Varenicline was reported after 9 hours at 90°C in 5 N HCl and 5 N NaOH, respectively nih.gov. Milder conditions, such as refluxing in 0.1 N HCl or 0.1 N NaOH for 2 hours, resulted in minimal degradation nih.govnih.gov.
Table 1: Potential Hydrolytic Degradation Products of N8-Benzoyl Varenicline
| Degradant Name | Structure | Formation Pathway |
|---|---|---|
| Varenicline | 7,8,9,10-tetrahydro-6,10-methano-6H-azepino[4,5-g]quinoxaline | Hydrolysis of the N8-benzoyl amide bond. |
Oxidative Degradation Mechanisms
Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents. Varenicline has demonstrated considerable stability under oxidative stress. Studies using 30% hydrogen peroxide at room temperature for extended periods showed no significant degradation nih.govnih.gov. However, complete degradation was observed when heated at 90°C for 4 hours in the presence of 30% hydrogen peroxide nih.gov. Given the chemical structure, potential sites for oxidation on the this compound molecule include the nitrogen atoms, which could form N-oxides. The aromatic quinoxaline (B1680401) ring could also be susceptible to oxidation under harsh conditions.
Table 2: Potential Oxidative Degradation Products of this compound
| Degradant Name | Structure | Formation Pathway |
|---|---|---|
| N-Oxides of this compound | Specific structure depends on the site of oxidation | Oxidation of the nitrogen atoms in the quinoxaline or azepine rings. |
Photolytic Degradation Processes
Photolytic degradation occurs when a drug substance is exposed to light. According to International Council for Harmonisation (ICH) guidelines, photostability testing is a crucial part of stress testing europa.eu. Studies on Varenicline have shown that degradation products are formed under photolytic stress conditions nih.govresearchgate.net. While one study reported Varenicline to be stable upon exposure to UV light (245 nm) in the solid state for 72 hours, another indicated the formation of degradation products under photolysis nih.govnih.gov. The presence of chromophores in the Varenicline structure that absorb light at wavelengths greater than 290 nm suggests a susceptibility to direct photolysis by sunlight nih.gov. It is therefore highly probable that this compound would also be susceptible to photolytic degradation. The specific degradation products would depend on the wavelength of light and the presence of oxygen.
Table 3: Potential Photolytic Degradation Products of this compound
| Degradant Name | Structure | Formation Pathway |
|---|---|---|
| Photodimers | Dimeric structures of this compound | Dimerization upon exposure to UV light. |
| Photoisomers | Isomeric structures of this compound | Isomerization upon exposure to UV light. |
Kinetic Studies of this compound Degradation
Kinetic studies are performed to determine the rate at which a drug substance degrades and the order of the degradation reaction. This information is essential for predicting the shelf-life of the drug product under various storage conditions. While forced degradation studies on Varenicline have identified the conditions under which it degrades, detailed kinetic data, such as degradation rate constants and activation energies, are not extensively reported in the available literature.
A kinetic study of this compound degradation would involve:
Isothermal Studies: Storing the compound at several different temperatures and monitoring the concentration of the parent drug and its degradation products over time.
Data Analysis: Plotting the concentration of this compound versus time to determine the reaction order (e.g., zero-order, first-order).
Arrhenius Plot: Using the degradation rate constants obtained at different temperatures to create an Arrhenius plot, which allows for the calculation of the activation energy and the prediction of the degradation rate at other temperatures (e.g., room temperature or refrigerated conditions).
Such studies would be crucial for establishing the appropriate storage conditions and shelf-life for this compound.
Analytical Methodologies for N8 Benzoyl Varenicline in Research Settings
Spectrophotometric and Spectrofluorimetric Assays
Currently, there is a lack of specific spectrophotometric and spectrofluorimetric assays developed exclusively for N8-Benzoyl Varenicline (B1221332) in the public domain. However, methodologies established for the parent compound, varenicline, can provide a foundational framework for the development of analytical techniques for its N8-benzoyl derivative.
For varenicline, spectrophotometric methods have been developed based on the formation of a colored ion-pair complex with reagents such as erythrosine B. In one such method, the complex formed between varenicline and erythrosine B at a pH of 4.0 is measured spectrophotometrically at 550 nm. nih.govresearchgate.net This method has demonstrated a linear response over a concentration range of 1.0–10.0 µg/mL. nih.govresearchgate.net Another spectrophotometric approach for varenicline involves its direct measurement in a phosphate buffer at a pH of 7, with a maximum absorbance at 319 nm, showing linearity in the range of 1-100 µg/mL. A simple and accurate UV-visible spectroscopic method for varenicline has also been validated with observed λmax at 236 nm and 319 nm, and a linear calibration curve in the concentration range of 5-40 µg/ml.
Spectrofluorimetric methods for varenicline have also been explored, again utilizing its interaction with fluorescent dyes. For instance, the quenching of the native fluorescence of erythrosine B by varenicline has been used as a basis for its quantification. nih.govresearchgate.net The fluorescence quenching is measured at an emission wavelength of 550 nm after excitation at 528 nm. nih.govresearchgate.net This method was found to be linear over a concentration range of 0.4–4.0 µg/mL. nih.govresearchgate.net
It is important to note that the introduction of the N8-benzoyl group in varenicline would likely alter its electronic and steric properties. This modification could influence the compound's absorption and emission spectra, as well as its interaction with complexing agents. Therefore, the direct application of varenicline's analytical methods to N8-Benzoyl Varenicline would necessitate re-optimization and validation of key parameters such as the wavelength of maximum absorbance/emission, pH, and reagent concentrations.
Interactive Data Table: Spectrophotometric and Spectrofluorimetric Methods for Varenicline
| Analytical Method | Reagent/Solvent | Wavelength (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Spectrophotometry | Erythrosine B (pH 4.0) | 550 | 1.0–10.0 | 0.9999 |
| Spectrophotometry | 0.01 M Phosphate Buffer (pH 7) | 319 | 1-100 | Not Specified |
| UV-Visible Spectroscopy | Not Specified | 236 and 319 | 5-40 | 0.99 |
| Spectrofluorimetry | Erythrosine B (pH 4.0) | Ex: 528, Em: 550 | 0.4–4.0 | 0.9993 |
Electrochemical Methods for Detection and Characterization
As with spectroscopic methods, there is a scarcity of published electrochemical methods specifically designed for this compound. However, the electrochemical behavior of varenicline has been investigated using various voltammetric techniques, which can serve as a starting point for developing methods for its benzoyl derivative.
The electrochemical study of varenicline has been performed over a wide pH range (2-12) using different types of electrodes, including boron-doped diamond (BDDE), glassy carbon (GCE), and hanging mercury electrodes (HMDE). researchgate.net The electrochemical response of varenicline is dependent on the pH and the electrode material. researchgate.net
For instance, using square wave voltammetry (SWV) with a BDDE at pH 3.5, a linear concentration range of 2 x 10⁻⁶ to 1 x 10⁻⁵ M was achieved for varenicline in plasma samples. researchgate.net With a GCE at pH 4.0, the linear range was found to be 4 x 10⁻⁶ to 1 x 10⁻⁵ M. researchgate.net The limits of detection (LOD) and quantification (LOQ) for varenicline using BDDE were 7.1 x 10⁻⁷ M and 2.4 x 10⁻⁶ M, respectively, while for GCE, they were 1.0 x 10⁻⁶ M and 3.5 x 10⁻⁶ M, respectively. researchgate.net
The addition of a benzoyl group to the N8 position of varenicline introduces an electroactive moiety that could potentially be exploited for electrochemical detection. The benzoyl group can undergo reduction, which might provide a distinct electrochemical signal that could be used for the quantification of this compound. The exact potential at which this reduction occurs would need to be determined experimentally.
The development of an electrochemical method for this compound would involve a systematic investigation of its electrochemical behavior using techniques such as cyclic voltammetry to understand its redox properties. This would be followed by the optimization of experimental parameters, including the choice of the working electrode, the composition and pH of the supporting electrolyte, and the voltammetric waveform, to achieve the desired sensitivity and selectivity for its determination in research settings.
Interactive Data Table: Electrochemical Methods for Varenicline
| Electrode | Voltammetric Technique | pH | Linear Range (M) | LOD (M) | LOQ (M) |
| Boron-Doped Diamond (BDDE) | Square Wave Voltammetry | 3.5 | 2 x 10⁻⁶ - 1 x 10⁻⁵ | 7.1 x 10⁻⁷ | 2.4 x 10⁻⁶ |
| Glassy Carbon (GCE) | Square Wave Voltammetry | 4.0 | 4 x 10⁻⁶ - 1 x 10⁻⁵ | 1.0 x 10⁻⁶ | 3.5 x 10⁻⁶ |
Role of N8 Benzoyl Varenicline in Varenicline Impurity Profiling and Quality Control
Origin and Formation of N8-Benzoyl Varenicline (B1221332) as a Synthetic Impurity
N8-Benzoyl Varenicline is not a typically reported impurity in publicly available literature; however, its formation can be postulated based on established synthetic routes for varenicline. The structure of varenicline is 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h] nih.govbenzazepine, and the "N8" position refers to the nitrogen atom in the pyrazine (B50134) ring that is not part of the bridged ring system.
The most likely origin of an N-benzoyl impurity is from reagents and intermediates used during synthesis. Several synthetic pathways for varenicline utilize a benzyl group as a protecting group for a nitrogen atom in an early intermediate. For instance, benzylamine is used in a reductive amination step to form a key intermediate, which is later debenzylated.
The formation of this compound could occur through several hypothetical pathways:
Oxidation of a Benzyl Precursor: If the debenzylation step is incomplete, a benzyl-containing intermediate could be carried over and later oxidized to a benzoyl group under certain reaction conditions.
Presence of Benzoic Acid or Benzoyl Chloride: If benzoic acid or benzoyl chloride are present as impurities in starting materials or solvents, they could react with the secondary amine at the N8 position of varenicline, leading to the formation of the N-benzoyl derivative. This acylation reaction is a common pathway for impurity formation in pharmaceuticals containing secondary amine moieties.
Reaction with Benzoyl-Containing Reagents: The use of any benzoyl-containing reagent for other synthetic transformations in the presence of varenicline or its immediate precursors could lead to a side reaction forming the N8-Benzoyl impurity.
Given these potential pathways, this compound is considered a plausible process-related impurity that must be monitored in the final API.
Quantification of this compound in Varenicline Syntheses
Accurate quantification of impurities is a critical aspect of quality control in pharmaceutical manufacturing. For an impurity like this compound, modern chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are particularly well-suited for this purpose due to their high resolution and sensitivity.
A typical analytical method for quantifying this compound would involve a reverse-phase HPLC method with UV detection. The method would be developed and validated to separate this compound from varenicline and other known impurities. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), would be used for the initial identification and structural confirmation of the impurity.
The table below outlines a hypothetical set of parameters for an HPLC method for the quantification of this compound in varenicline drug substance.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
This method would be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure reliable and accurate measurement of the impurity at very low levels (typically at or below 0.1%).
Strategies for Mitigating and Controlling this compound Impurity Levels
Control of impurities is best achieved through a combination of process optimization and purification steps. For this compound, the primary control strategy would focus on preventing its formation.
Mitigation strategies include:
High-Purity Starting Materials: Ensuring the purity of all raw materials, including solvents and reagents like benzylamine, to minimize the presence of benzoyl-containing contaminants.
Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and reagent stoichiometry can minimize side reactions. For instance, optimizing the debenzylation step to ensure complete removal of the benzyl protecting group is crucial.
Process Understanding and Control: A thorough understanding of the reaction mechanism and potential side reactions allows for the implementation of appropriate control points throughout the manufacturing process.
Control strategies for removing the impurity if it forms include:
Crystallization: The final step in the synthesis of varenicline tartrate typically involves crystallization. The solubility difference between varenicline tartrate and the less polar this compound impurity can be exploited to effectively purge the impurity during this step. Multiple crystallization steps may be employed to achieve the desired purity.
Chromatographic Purification: While less common for large-scale API production, preparative chromatography could be used to remove the impurity if it is present at levels that cannot be reduced by crystallization alone.
The acceptable limit for such an impurity in the final drug substance would be established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which typically set a threshold of 0.10% for reporting and 0.15% for identification and qualification for most impurities.
Development of Reference Standards and Certified Reference Materials
The availability of a pure reference standard for this compound is essential for its accurate identification and quantification. A reference standard is a highly purified compound against which samples of the API are compared in analytical tests.
The development of a reference standard for this compound would involve:
Synthesis: A dedicated synthesis of this compound would be performed to produce a sufficient quantity of the material.
Purification: The synthesized compound would be purified to a very high degree, typically greater than 99.5%, using techniques such as preparative chromatography and recrystallization.
Characterization and Certification: The purified compound would be extensively characterized to confirm its identity and purity. This involves a battery of analytical techniques:
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.
Chromatography: HPLC or UHPLC to determine purity.
Other Analyses: Elemental analysis, water content (Karl Fischer titration), and residual solvent analysis (Gas Chromatography).
Once fully characterized, this material becomes a Certified Reference Material (CRM). This CRM is then used in routine quality control testing to:
Confirm the identity of any peak suspected to be this compound in the HPLC chromatogram of varenicline samples by comparing retention times.
Accurately quantify the amount of the impurity present in the API by using its known concentration to calibrate the analytical instrument.
The table below summarizes the key analytical techniques used in the certification of a reference standard for this compound.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural Elucidation and Confirmation |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Confirmation |
| Infrared (IR) Spectroscopy | Functional Group Identification |
| HPLC/UHPLC | Purity Determination and Quantification |
| Elemental Analysis | Confirmation of Elemental Composition |
| Karl Fischer Titration | Water Content Determination |
| Thermogravimetric Analysis (TGA) | Thermal Stability and Solvent Content |
In Vitro Biological Investigation and Mechanistic Studies of N8 Benzoyl Varenicline
Receptor Binding Assays (e.g., Radioligand Binding) for Nicotinic Acetylcholine (B1216132) Receptor Subtypes
No data was found regarding the binding affinity of N8-Benzoyl Varenicline (B1221332) for any nicotinic acetylcholine receptor subtypes.
Functional Assays for Agonist/Antagonist Activity in Cellular Systems (e.g., Patch Clamp Electrophysiology, Calcium Flux)
No information is available on the functional activity of N8-Benzoyl Varenicline at nicotinic acetylcholine receptors or its potential agonist or antagonist effects in cellular systems.
Enzyme Interaction and Inhibition Studies (e.g., Cytochrome P450 Enzymes, UGT Enzymes)
There are no studies available that investigate the interaction of this compound with Cytochrome P450 or UGT enzymes, nor is there data on its potential inhibitory effects.
Cellular Uptake and Transport Mechanism Studies (e.g., Organic Cation Transporters)
No research could be located that examines the cellular uptake and transport mechanisms of this compound, including its potential interaction with organic cation transporters.
In Vitro Metabolic Stability and Metabolite Identification (Excluding Human Clinical Data)
There is no available information on the in vitro metabolic stability of this compound or the identification of its metabolites from in vitro systems.
Future Research Trajectories and Broader Implications for N8 Benzoyl Varenicline
Exploration of Novel Synthetic Pathways and Analog Design
Future research will likely focus on developing efficient and stereoselective synthetic routes to N8-Benzoyl Varenicline (B1221332) and a library of its analogs. Building upon the established synthesis of Varenicline, the introduction of the benzoyl moiety could be achieved through standard acylation reactions. However, optimizing reaction conditions to ensure high yield and purity will be a key focus.
The synthesis of Varenicline itself has been a subject of interest, with various methods reported to improve efficiency and reduce the formation of impurities. These synthetic strategies could be adapted for the production of N8-Benzoyl Varenicline.
Furthermore, the benzoyl group offers a versatile platform for the design of novel analogs. By introducing various substituents on the phenyl ring of the benzoyl group, researchers can systematically probe the structure-activity relationship (SAR) of this new class of compounds. For instance, the electronic and steric properties of the substituents could be varied to fine-tune the binding affinity and efficacy of the analogs at different nAChR subtypes. The synthesis of a focused library of such analogs would be a crucial step in understanding their pharmacological profile.
Advanced Computational Studies for Structure-Activity Relationship Elucidation
Computational modeling will be an indispensable tool in elucidating the structure-activity relationship of this compound and its analogs. Molecular docking studies can be employed to predict the binding mode of these compounds within the ligand-binding domain of various nAChR subtypes. These studies can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that govern the binding affinity and selectivity.
By comparing the predicted binding poses of this compound with that of Varenicline, researchers can understand how the benzoyl group influences the ligand's orientation and interactions with the receptor. For instance, the benzoyl group could engage in additional π-π stacking interactions with aromatic residues in the binding pocket, potentially leading to enhanced affinity.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of this compound analogs to develop predictive models that correlate their structural features with their biological activity. These models can then be used to guide the design of new analogs with improved properties.
Development of Ultrasensitive Analytical Methods for Environmental or Biological Trace Analysis
As with any novel compound with potential biological activity, the development of sensitive and selective analytical methods for the detection and quantification of this compound in complex matrices will be crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique that can be adapted for this purpose.
Given the potential for trace-level concentrations in environmental or biological samples, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would offer the required sensitivity and specificity. The development of such methods would involve optimizing the chromatographic conditions for efficient separation and selecting appropriate precursor and product ions for selective detection.
These analytical methods would be essential for pharmacokinetic studies, metabolism studies, and for monitoring the potential environmental fate of this compound.
Potential Applications in Chemical Biology Research (Excluding Therapeutic Development)
Beyond its potential as a therapeutic agent, this compound could serve as a valuable tool in chemical biology research to probe the structure and function of nicotinic acetylcholine (B1216132) receptors. The benzoyl group can be functionalized with various reporter groups, such as fluorescent dyes or photoaffinity labels, to create chemical probes.
These probes could be used in a variety of applications, including:
Fluorescence imaging: Fluorescently labeled this compound analogs could be used to visualize the distribution of nAChRs in cells and tissues.
Photoaffinity labeling: Photoaffinity-labeled probes could be used to identify the specific amino acid residues that line the ligand-binding pocket of nAChRs.
Affinity chromatography: Immobilized this compound could be used as an affinity ligand to purify nAChRs from complex biological samples.
The development of such chemical biology tools would contribute to a deeper understanding of the role of nAChRs in various physiological and pathological processes.
Methodological Advancements in Impurity Control and Detection for Pharmaceutical Development
The control of impurities is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug. During the synthesis of this compound, various process-related impurities and degradation products could be formed.
Future research will need to focus on the identification, characterization, and control of these impurities. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in elucidating the structures of these impurities.
Forced degradation studies, conducted under various stress conditions (e.g., heat, light, acid, base, and oxidation), will be necessary to identify potential degradation pathways and to develop stability-indicating analytical methods. The insights gained from these studies will be crucial for optimizing the manufacturing process and for establishing appropriate specifications for the final drug substance.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Origin | Analytical Detection Method |
| Starting Material | Incomplete reaction | HPLC, LC-MS |
| Reagent-Related | Side reactions with reagents | HPLC, GC-MS |
| Isomeric Impurities | Non-stereoselective synthesis | Chiral HPLC |
| Degradation Products | Instability under certain conditions | HPLC, LC-MS/MS |
Contribution to Fundamental Understanding of Nicotinic Acetylcholine Receptor Ligand Interactions
The study of this compound and its analogs can contribute significantly to our fundamental understanding of how ligands interact with nicotinic acetylcholine receptors. Varenicline itself is known to be a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. The addition of the benzoyl group could alter this pharmacological profile, leading to changes in efficacy and selectivity.
By systematically studying the binding and functional activity of this compound and its analogs at a panel of nAChR subtypes, researchers can gain valuable insights into the molecular determinants of ligand recognition and activation. For example, comparing the effects of different substituents on the benzoyl ring could reveal the importance of specific electronic and steric features for receptor subtype selectivity.
This knowledge could be invaluable for the rational design of novel nAChR ligands with tailored pharmacological properties for a variety of research and potential therapeutic applications.
Table 2: Investigating Ligand-Receptor Interactions
| Research Question | Experimental Approach | Expected Outcome |
| How does the benzoyl group affect binding affinity? | Radioligand binding assays | Determination of Ki values at different nAChR subtypes |
| Does N8-benzoylation alter functional activity? | Electrophysiological recordings | Measurement of agonist/antagonist activity and efficacy |
| Which receptor residues interact with the benzoyl moiety? | Site-directed mutagenesis and computational modeling | Identification of key amino acids in the binding pocket |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
